Tungsten nitride

Diffusion Barrier Copper Interconnect Semiconductor

Tungsten nitride (WNx, CAS 37359-53-8) delivers application-tuned performance unattainable with generic alternatives: a 15 nm Cu diffusion barrier surviving 600°C, hard coatings up to 39 GPa stable at 1200 K for 50 h, and catalysts showing 2.7× higher ODS turnover. Low film stress (3× lower than TiN/Ta) and near-100% step coverage ensure seamless BEOL integration, while a 30% via resistance reduction advantage in memory devices provides a direct path to improved scalability. Select from tailored stoichiometries (W₂N, WN), phases (amorphous, β, δ), and purities to match your exact process window.

Molecular Formula N2W3-
Molecular Weight 579.5 g/mol
CAS No. 37359-53-8
Cat. No. B1506346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten nitride
CAS37359-53-8
Molecular FormulaN2W3-
Molecular Weight579.5 g/mol
Structural Identifiers
SMILES[N-]=[W].N#[W].[W]
InChIInChI=1S/2N.3W/q;-1;;;
InChIKeyJKSJNSUDCKPRRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Nitride (CAS 37359-53-8) for Advanced Semiconductor and Hard Coating Applications: Technical Procurement Overview


Tungsten nitride (WNx, CAS 37359-53-8) is a refractory transition metal nitride ceramic recognized for its high melting point (>2200 K) [1], exceptional hardness [2], chemical inertness, and tunable electrical conductivity [1][2]. These properties are highly dependent on its stoichiometry (e.g., W2N, WN) and microstructure, which are controlled by deposition parameters [1][3]. It is a critical material in semiconductor fabrication, primarily as a copper diffusion barrier [4], and in industrial engineering for protective hard coatings [5].

The Criticality of Material Selection: Why Tungsten Nitride Cannot Be Replaced by a Generic Analog


The functional performance of tungsten nitride is not a single, fixed value but a tunable set of properties that are exquisitely sensitive to its stoichiometry (N/W ratio), phase (amorphous vs. crystalline β-W2N vs. δ-WN), and microstructure [1][2]. Substituting with another transition metal nitride like Mo2N, TiN, or TaN, or even with pure tungsten, is not a drop-in replacement. Each alternative presents a different set of trade-offs in thermal stability, resistivity, barrier failure temperature, and catalytic activity [3][4][5][6]. The specific evidence below demonstrates that selection must be based on quantifiable, application-specific performance metrics rather than general class similarities.

Quantitative Differentiation of Tungsten Nitride (CAS 37359-53-8): Head-to-Head Performance Data vs. Comparators


Superior Copper Diffusion Barrier Performance at Elevated Temperatures

In a direct comparison of copper diffusion barrier performance, a 15-nm-thick CVD-W2N film prevented copper diffusion up to 600°C, failing only at 620°C. This is significantly more thermally robust than sputtered Ti (20 nm, fails at 400-450°C), Ta (20 nm, fails at 550-575°C), and even TaN (20 nm, fails at 650-700°C) [1]. Furthermore, a CVD-W barrier failed at 525-550°C [1]. This quantifies the superior thermal budget tolerance offered by WNx for back-end-of-line (BEOL) semiconductor processing.

Diffusion Barrier Copper Interconnect Semiconductor Thermal Stability

Enhanced Thermal Stability: WNx Phase Retention vs. Pure Tungsten and Sub-Nitrides

The thermal stability of tungsten nitride is a critical differentiator. Sputtered W2N films have been shown to survive annealing at 1200 K (927°C) for 50 hours without measurable nitrogen loss or a phase transition to bcc W [1]. In contrast, another study on a W2N film showed partial decomposition and formation of a tungsten enrichment layer at the surface after heating to 1073 K (800°C) [2]. This highlights that the thermal stability of WNx is not inherent but depends heavily on the specific deposition process and resulting film quality. Furthermore, pure tungsten does not offer this stability, as WNx films with N/W ratios <0.06 form primarily bcc W grains at 800°C deposition [3].

Thermal Stability Phase Transformation High-Temperature Coatings Nuclear Fusion

Reduced Via Resistance vs. Conventional Ti/TiN Liner-Barrier Stack

In semiconductor memory devices, the via resistance directly impacts power consumption and signal speed. A novel CVD tungsten nitride (WN) liner-barrier film has been demonstrated to reduce tungsten via resistance by up to 30 percent when compared to a conventional PVD Ti / MOCVD TiN film stack [1]. This performance gain is achieved with an ultra-thin, 20-angstrom WN film, which is an order of magnitude thinner than the 200-angstrom conventional stack [1]. This reduction in thickness and resistance enables scaling to the 3Xnm technology node and beyond [1].

Semiconductor Interconnect Via Resistance CVD Memory Devices

Quantified Hardness Advantage Over Pure Tungsten Coatings

While both tungsten and tungsten nitride are used for hard coatings, their mechanical properties differ significantly. Sputtered tungsten nitride coatings have been measured with hardness values in the range of 29-39 GPa and Young's modulus of 300-390 GPa [1]. In contrast, pure tungsten films typically exhibit a hardness of around 20 GPa [2]. This difference quantifies the hardening effect of nitrogen incorporation into the tungsten lattice, making WNx a superior choice for applications demanding high wear resistance.

Hard Coatings Mechanical Properties Tribology Wear Resistance

Higher Catalytic Turnover Frequency in Oxidative Desulfurization vs. WO3-Based Catalysts

In the context of oxidative desulfurization (ODS) of liquid fuels, a tungsten nitride catalyst dispersed on porous carbon (W2N/pDC) demonstrates significantly higher activity than conventional tungsten oxide catalysts. Specifically, the W2N/pDC catalyst exhibits a turnover frequency (TOF) that is approximately 2.7 times higher than that of a WO3/ZrO2 catalyst after 5 minutes of reaction [1]. This quantitative enhancement highlights the superior catalytic efficiency of the nitride phase for sulfur removal.

Catalysis Oxidative Desulfurization Turnover Frequency Clean Fuel

Significantly Lower Film Stress Than TiN and Ta Barrier Layers

High intrinsic stress in thin films can lead to wafer bowing, delamination, and device failure. PECVD-deposited W2N films exhibit a compressive stress in the range of 400-700 MPa [1]. This is approximately 3 times lower than the stress typically imposed by TiN and Ta barrier films [1]. This reduced stress profile makes W2N a more mechanically reliable and manufacturable option for integration into complex semiconductor device stacks.

Thin Film Stress Semiconductor Manufacturing Reliability PECVD

High-Value Application Scenarios for Tungsten Nitride (CAS 37359-53-8) Based on Verified Differentiators


Advanced Semiconductor Interconnects: Copper Diffusion Barrier and Liner

This is the primary, highest-volume application. Tungsten nitride's ability to block copper diffusion up to 600°C with a 15 nm film [1] makes it a critical enabler for advanced BEOL metallization. Its low film stress (3x lower than TiN/Ta) [2] and high conformality (near 100% step coverage in high aspect ratio vias) [3] ensure reliable integration. For memory devices, the specific WN liner process that reduces via resistance by 30% [4] provides a direct path to improved performance and scalability.

High-Temperature Wear-Resistant Coatings

For cutting tools, forming dies, and engine components operating under high thermal and mechanical loads, WNx coatings offer a significant advantage. With a hardness reaching up to 39 GPa [5] and a demonstrated thermal stability up to 1200 K for 50 hours [6], WNx can maintain its protective properties in environments where pure tungsten (hardness ~20 GPa) [7] or less stable nitrides would quickly degrade.

Catalysis for Clean Energy and Environmental Remediation

Tungsten nitride catalysts are a promising earth-abundant alternative to platinum-group metals for reactions like hydrogen evolution (HER) and oxidative desulfurization (ODS). The demonstrated 2.7x higher turnover frequency in ODS compared to WO3/ZrO2 [8] provides a quantifiable efficiency gain. This makes WNx-based catalysts a compelling choice for producing cleaner-burning fuels and for hydrogen production, where cost and activity are paramount.

Technical Documentation Hub

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